molecular formula C26H27NO2 B15006744 6,7-diethoxy-1-(9H-fluoren-2-yl)-1,2,3,4-tetrahydroisoquinoline

6,7-diethoxy-1-(9H-fluoren-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B15006744
M. Wt: 385.5 g/mol
InChI Key: JWEDNZOJOJECSJ-UHFFFAOYSA-N
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Description

6,7-diethoxy-1-(9H-fluoren-2-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a fluorenyl group attached to the tetrahydroisoquinoline core, along with two ethoxy groups at the 6 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-diethoxy-1-(9H-fluoren-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline core. The fluorenyl group can be introduced through a Friedel-Crafts alkylation reaction, using fluorenyl chloride and a Lewis acid catalyst such as aluminum chloride. The ethoxy groups are then introduced via an etherification reaction using ethyl iodide and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6,7-diethoxy-1-(9H-fluoren-2-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the fluorenyl group to a more saturated hydrocarbon.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where they can be replaced by other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Ethyl iodide, potassium carbonate, thiols, amines.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Saturated hydrocarbons.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

6,7-diethoxy-1-(9H-fluoren-2-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 6,7-diethoxy-1-(9H-fluoren-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-dimethoxy-1-(9H-fluoren-2-yl)-1,2,3,4-tetrahydroisoquinoline
  • 6,7-diethoxy-1-(9H-fluoren-2-yl)-1,2,3,4-tetrahydroisochromen-3-one

Uniqueness

6,7-diethoxy-1-(9H-fluoren-2-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both ethoxy groups and the fluorenyl moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C26H27NO2

Molecular Weight

385.5 g/mol

IUPAC Name

6,7-diethoxy-1-(9H-fluoren-2-yl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C26H27NO2/c1-3-28-24-15-18-11-12-27-26(23(18)16-25(24)29-4-2)19-9-10-22-20(14-19)13-17-7-5-6-8-21(17)22/h5-10,14-16,26-27H,3-4,11-13H2,1-2H3

InChI Key

JWEDNZOJOJECSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC4=C(C=C3)C5=CC=CC=C5C4)OCC

Origin of Product

United States

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